3|A,5|A-Tetrahydronorethisterone
Overview
Description
The compound "3|A,5|A-Tetrahydronorethisterone" is not explicitly mentioned in the provided papers. However, the papers discuss various tetrahydrosteroids and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These steroids are structurally related to progesterone and other steroid hormones, and they exhibit significant biological activities, such as modulating GABA receptors and acting as agonists for the human progesterone receptor (hPR) .
Synthesis Analysis
The synthesis of tetrahydrosteroids involves multi-step chemical reactions, starting from different steroid precursors. For instance, 3α,5α-Tetrahydroaldosterone
Scientific Research Applications
1. Neurosteroid and Antidepressant Properties
The neuroactive steroid Allopregnanolone (3α,5α-tetrahydroprogesterone), a pharmaceutical formulation of brexanolone, has shown promise in the treatment of postpartum depression. Preclinical studies suggest that Allopregnanolone may induce antidepressant-like effects by modulating neurotrophic mechanisms, particularly in the hippocampus, and restoring brain-derived neurotrophic factor (BFNF) levels, which are often decreased in animal models of depression (Almeida, Nin, & Barros, 2020). Additionally, it has been suggested that the pleiotropic actions of Allopregnanolone may underlie its therapeutic benefits in various stress-related diseases, including post-traumatic stress disorder (PTSD), alcohol use disorders (AUDs), and other conditions exacerbated by stress, such as multiple sclerosis and seizure disorders (Boero, Porcu, & Morrow, 2019).
2. Neuroprotective Effects
Neurosteroids, including hormone metabolites like Allopregnanolone, demonstrate significant neuroprotective effects. They may influence seizure phenomena and exhibit protective actions against central and peripheral nervous system injuries, ischemia, neurodegenerative diseases, or seizures. These effects can be realized through both genomic and non-genomic mechanisms and involve the regulation of pro- and anti-apoptotic factors, intracellular signaling pathways, neurotransmission, and modulation of oxidative and inflammatory processes (Borowicz, Piskorska, Banach, & Czuczwar, 2011).
Safety And Hazards
The safety data sheet for Norethisterone, the parent compound of 3|A,5|A-Tetrahydronorethisterone, indicates that it may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children . Special instructions should be obtained before use, and all safety precautions should be read and understood .
properties
IUPAC Name |
(3S,5S,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,13-18,21-22H,4-12H2,2H3/t13-,14-,15-,16+,17+,18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDZKJQFRFZZCW-WSIJOFGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439376 | |
Record name | 3|A,5|A-Tetrahydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3|A,5|A-Tetrahydronorethisterone | |
CAS RN |
6424-05-1 | |
Record name | 3|A,5|A-Tetrahydronorethisterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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